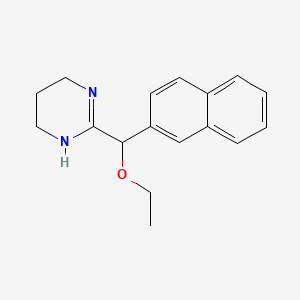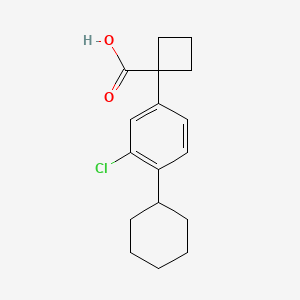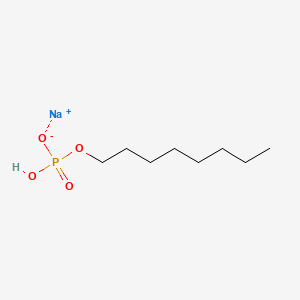
Sodium octyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium octyl hydrogen phosphate is an organophosphate compound with the chemical formula C8H17NaO4P. It is a surfactant and emulsifying agent commonly used in various industrial and research applications. The compound consists of an octyl group attached to a phosphate moiety, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium octyl hydrogen phosphate can be synthesized through the esterification of octanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating octanol and phosphoric acid in the presence of a catalyst, such as sulfuric acid, to form octyl phosphate. The resulting product is then neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where octanol and phosphoric acid are mixed and heated under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and distillation processes to obtain a high-purity compound.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of octanol and phosphoric acid.
Oxidation: The compound can be oxidized to form octyl phosphate and other oxidized derivatives.
Substitution: this compound can participate in substitution reactions where the octyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkylating or arylating agents in the presence of suitable catalysts.
Major Products Formed:
Hydrolysis: Octanol and phosphoric acid.
Oxidation: Octyl phosphate and other oxidized derivatives.
Substitution: Various alkyl or aryl phosphates.
Wissenschaftliche Forschungsanwendungen
Sodium octyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of sodium octyl hydrogen phosphate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in various applications, such as enhancing the solubility of hydrophobic compounds in aqueous media and stabilizing emulsions in formulations.
Molecular Targets and Pathways:
Cell Membranes: this compound can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Enzymatic Reactions: The compound can influence enzymatic reactions by modifying the local environment and substrate availability.
Vergleich Mit ähnlichen Verbindungen
Sodium octyl hydrogen phosphate can be compared with other similar compounds, such as:
Sodium dodecyl sulfate: Another surfactant with a longer alkyl chain, commonly used in laboratory and industrial applications.
Sodium lauryl phosphate: Similar in structure but with a lauryl group instead of an octyl group, used in detergents and personal care products.
Sodium cetyl phosphate: Contains a cetyl group and is used in cosmetics and skincare products.
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct surfactant properties and makes it suitable for specific applications where other surfactants may not be as effective.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can effectively utilize this compound in various fields.
Eigenschaften
CAS-Nummer |
30410-34-5 |
|---|---|
Molekularformel |
C8H18NaO4P |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
sodium;octyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
KOJSOGZMZDBNPG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
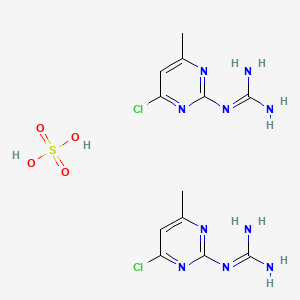
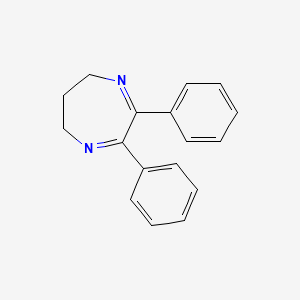

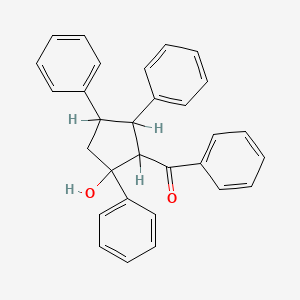
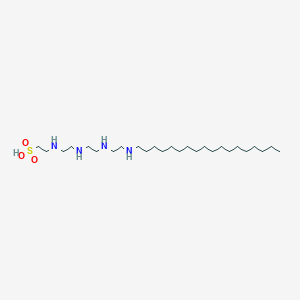



![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
